1-(3-Isobutoxybenzyl)piperazine is a chemical compound that belongs to the piperazine class, which is characterized by the presence of a piperazine ring. This compound features an isobutoxy group attached to a benzyl moiety, making it a unique derivative within its class. Piperazines are known for their diverse biological activities and are often utilized in pharmaceutical applications.
This compound can be synthesized through various methods, including reactions involving substituted piperazines and alkylating agents. Research indicates that derivatives of piperazine, including 1-(3-Isobutoxybenzyl)piperazine, are of significant interest in medicinal chemistry due to their potential therapeutic effects.
1-(3-Isobutoxybenzyl)piperazine is classified as a piperazine derivative. Piperazines are cyclic compounds containing two nitrogen atoms in a six-membered ring and are often used as scaffolds in drug design due to their ability to interact with various biological targets.
The synthesis of 1-(3-Isobutoxybenzyl)piperazine can be achieved through several methodologies. A notable approach involves the following steps:
1-(3-Isobutoxybenzyl)piperazine has a molecular structure characterized by:
1-(3-Isobutoxybenzyl)piperazine can participate in various chemical reactions typical for piperazines, including:
The reactivity of this compound can be influenced by substituents on the benzyl or isobutoxy groups, affecting its pharmacological properties and interaction with biological targets.
The mechanism of action for compounds like 1-(3-Isobutoxybenzyl)piperazine typically involves interactions with neurotransmitter receptors or enzymes in the central nervous system.
Pharmacological studies indicate that such compounds may exhibit anxiolytic or antidepressant effects, although specific data on 1-(3-Isobutoxybenzyl)piperazine remains limited.
1-(3-Isobutoxybenzyl)piperazine and its derivatives are primarily explored for their potential applications in medicinal chemistry. They may serve as:
1-(3-Isobutoxybenzyl)piperazine represents a structurally specialized piperazine derivative characterized by the presence of an isobutoxybenzyl moiety attached to one nitrogen atom of the piperazine ring. Its systematic IUPAC name is 1-[(3-(2-methylpropoxy)phenyl)methyl]piperazine, which precisely defines the substitution pattern: a benzyl group substituted at the meta-position with an isobutoxy chain (–OCH₂CH(CH₃)₂) is linked to the piperazine core [3]. This nomenclature follows the standard conventions for piperazine derivatives, where the parent heterocycle is "piperazine," and substituents are designated by prefixes indicating their attachment points and identities.
The molecular formula is C₁₆H₂₆N₂O, with a molecular weight of 262.40 g/mol. Structurally, it belongs to the N-benzylpiperazine subclass, distinguished by the incorporation of an oxygen-containing alkyl ether (isobutoxy) at the benzyl ring’s meta-position. This modification confers distinct steric and electronic properties:
Table 1: Structural Features of 1-(3-Isobutoxybenzyl)piperazine Relative to Key Piperazine Derivatives
Compound Name | Core Structure | Key Substituent(s) | Substitution Pattern |
---|---|---|---|
1-(3-Isobutoxybenzyl)piperazine | N-benzylpiperazine | 3-(2-methylpropoxy)benzyl | Meta-alkoxybenzyl |
1-Benzylpiperazine (BZP) | N-benzylpiperazine | Unsubstituted benzyl | None |
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | N-phenylpiperazine | 3-(trifluoromethyl)phenyl | Meta-CF₃ |
1-(3-Chlorophenyl)piperazine (mCPP) | N-phenylpiperazine | 3-chlorophenyl | Meta-Cl |
The compound shares a foundational scaffold with psychotropic N-benzylpiperazines like benzylpiperazine itself, but its meta-isobutoxybenzyl group differentiates it from common derivatives such as TFMPP (phenylpiperazine with meta-trifluoromethyl) or mCPP (phenylpiperazine with meta-chloro) [2] [5]. This structural divergence places it within a niche category of alkoxybenzyl-substituted piperazines, where the isobutoxy chain may modulate lipophilicity and bioavailability relative to shorter-chain (e.g., methoxy) or unsubstituted analogues.
Piperazine derivatives like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) emerged prominently as "designer drugs" in the late 1990s–early 2000s, marketed as "legal highs" under names such as "A2," "Legal X," or "Pep Pills" [4] [7]. Initially unregulated, their structural similarity to controlled amphetamines and association with adverse events prompted global regulatory scrutiny.
Key Regulatory Milestones:
Table 2: Global Regulatory Status of Select Piperazine Derivatives (as of 2025)
Jurisdiction | Benzylpiperazine (BZP) | TFMPP/mCPP | 1-(3-Isobutoxybenzyl)piperazine |
---|---|---|---|
European Union | Controlled (2008 Decision) | Controlled (Analogous Laws) | Not explicitly listed; likely covered under generic NPS laws |
United States | Schedule I (DEA, 2002) | Schedule I (Analog Act) | Research chemical; potential analog enforcement |
New Zealand | Class C1 (2008) | Class C1 (2008) | Presumed Class C1 if psychoactive |
UN International | Not scheduled | Not scheduled | Not scheduled |
Structural-Activity-Relationship (SAR) and Legal Evasion: The emergence of 1-(3-Isobutoxybenzyl)piperazine exemplifies "structural hopping" – modifying side chains (e.g., introducing isobutoxy) to create analogues that circumvent existing drug laws targeting parent compounds like BZP [8]. Regulatory frameworks increasingly use generic legislation or analogue provisions to address this:
Despite these measures, the absence of explicit controls for novel derivatives like 1-(3-Isobutoxybenzyl)piperazine underscores the persistent challenge of regulating structurally nuanced designer drugs within evolving legal paradigms [7] [8].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9